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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1601653 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-hydroxy-2-nitrobenzaldehyde (CAS No. 42123-33-1), a valuable intermediate in the

synthesis of pharmaceuticals and dyes.[1] This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information

presented herein is crucial for the unambiguous identification, purity assessment, and structural

elucidation of this compound.

Molecular Structure and Key Physicochemical
Properties
3-Hydroxy-2-nitrobenzaldehyde is an aromatic compound with the molecular formula

C₇H₅NO₄ and a molecular weight of 167.12 g/mol .[1] Its structure, featuring a hydroxyl group

and a nitro group ortho to an aldehyde function on a benzene ring, gives rise to a unique

spectroscopic signature.

Molecular Structure of 3-Hydroxy-2-nitrobenzaldehyde

Caption: 2D structure of 3-Hydroxy-2-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of atomic nuclei.
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¹H NMR Spectroscopy
The proton NMR spectrum of 3-hydroxy-2-nitrobenzaldehyde provides valuable information

about the disposition of protons on the aromatic ring and the aldehyde group.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the

sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an

internal standard. The spectrum is then recorded on a 400 MHz or higher field NMR

spectrometer. A sufficient number of scans should be acquired to ensure a good signal-to-noise

ratio.

Data Summary:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 10.40 s -

Hydroxyl-H 10.30 s -

Aromatic-H 7.67 dd 8.3, 7.4

Aromatic-H 7.37 dd 8.3, 1.4

Aromatic-H 7.31 dd 7.4, 1.4

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

The downfield chemical shift of the aldehyde proton (10.40 ppm) is characteristic of aldehydes.

The hydroxyl proton signal at 10.30 ppm is also significantly downfield, likely due to

intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region displays a

complex splitting pattern corresponding to the three protons on the benzene ring, with their

chemical shifts and coupling constants being influenced by the electronic effects of the

aldehyde, hydroxyl, and nitro substituents.
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¹³C NMR Spectroscopy
While experimental ¹³C NMR data for 3-hydroxy-2-nitrobenzaldehyde is not readily available

in the cited literature, predictions based on empirical data of similar structures can be made.

The electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating

effect of the hydroxyl group, will significantly influence the chemical shifts of the aromatic

carbons.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 188 - 192

C-OH 155 - 160

C-NO₂ 145 - 150

Aromatic Carbons 115 - 140

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 3-hydroxy-2-nitrobenzaldehyde is expected to show characteristic

absorption bands for the hydroxyl, nitro, aldehyde, and aromatic moieties.

Experimental Protocol for IR Spectroscopy (ATR):

A small amount of the solid sample is placed directly on the crystal of an Attenuated Total

Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the

clean ATR crystal should be recorded prior to sample analysis.

Expected Characteristic IR Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (phenolic) 3200 - 3400 Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (aldehyde) 1680 - 1700 Strong

N-O stretch (nitro, asymmetric) 1520 - 1560 Strong

C=C stretch (aromatic) 1450 - 1600 Medium-Strong

N-O stretch (nitro, symmetric) 1340 - 1380 Strong

Interpretation:

The broad O-H stretching band is indicative of hydrogen bonding. The strong carbonyl

absorption is characteristic of the aldehyde group. The two strong bands for the nitro group's

asymmetric and symmetric stretching are also key identifiers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry (DART):

High-resolution mass spectrometry (HRMS) can be performed using a Direct Analysis in Real

Time (DART) ion source coupled to a high-resolution mass spectrometer. This technique allows

for the direct analysis of the solid sample with minimal preparation.

HRMS Data:

Calculated [M+NH₄]⁺: 185.0557

Measured [M+NH₄]⁺: 185.0559

Interpretation:
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The high-resolution mass measurement confirms the elemental composition of the molecule as

C₇H₅NO₄. The observed ammoniated adduct is a common feature in DART mass spectrometry.

Mass Spectrometry Fragmentation Pathway
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Caption: A plausible fragmentation pathway for 3-Hydroxy-2-nitrobenzaldehyde in mass

spectrometry.

Conclusion
The spectroscopic data presented in this guide provide a robust analytical profile of 3-hydroxy-
2-nitrobenzaldehyde. The ¹H NMR and HRMS data, in particular, offer definitive structural

confirmation. While experimental ¹³C NMR and IR data are not fully available in the public

domain, the predicted values and characteristic absorption bands serve as a reliable reference

for researchers. This comprehensive guide is intended to facilitate the accurate identification

and characterization of this important chemical intermediate in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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